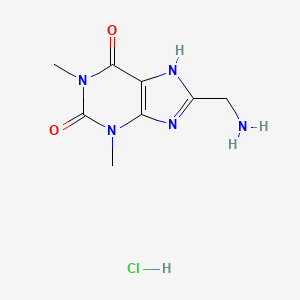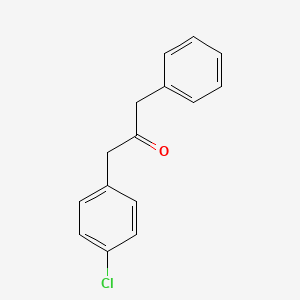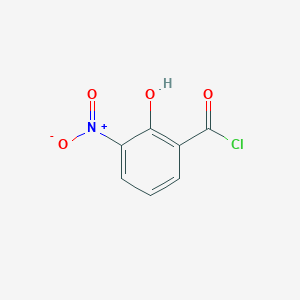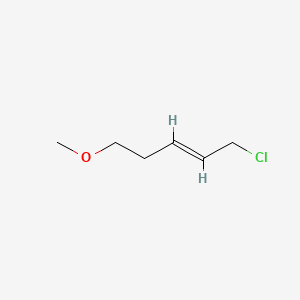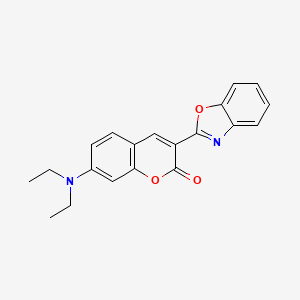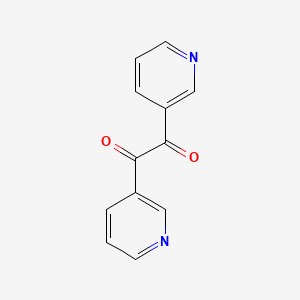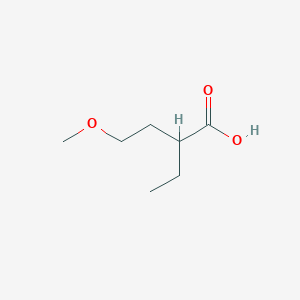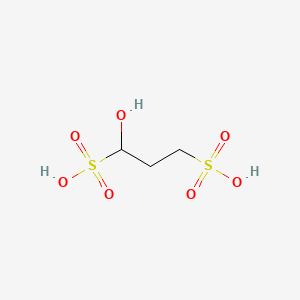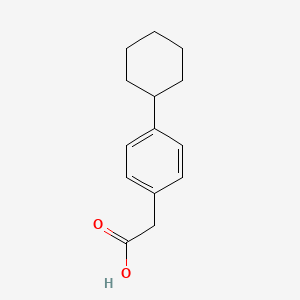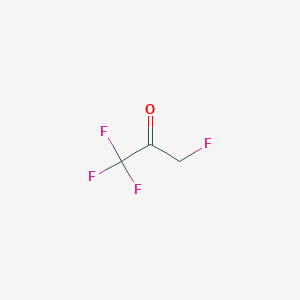
Bis(4-carboxyphenyl)diselenide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-carboxyphenyl)diselenide can be synthesized through several methods. One common approach involves the reaction of 4-carboxyphenylboronic acid with selenium dioxide in the presence of a palladium catalyst. The reaction typically occurs in an organic solvent such as toluene under reflux conditions . Another method involves the reduction of 4-carboxyphenylselenocyanate with sodium borohydride in ethanol, followed by oxidation with hydrogen peroxide to form the diselenide bond .
Industrial Production Methods: These methods often involve large-scale reactions using similar reagents and conditions as those used in laboratory-scale syntheses, with additional steps for purification and quality control to ensure the compound’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(4-carboxyphenyl)diselenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the diselenide bond can be cleaved to form seleninic acids or selenoxides. Reduction reactions typically involve the conversion of the diselenide bond to selenols or selenides .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, in organic solvents like ethanol or toluene .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield seleninic acids, while reduction with sodium borohydride can produce selenols .
Scientific Research Applications
Bis(4-carboxyphenyl)diselenide has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a reagent for synthesizing other organoselenium compounds and as a catalyst in various organic reactions . Additionally, its anticancer properties have been explored, with studies indicating its ability to inhibit the growth of certain cancer cells .
Mechanism of Action
The mechanism of action of bis(4-carboxyphenyl)diselenide involves its ability to modulate redox processes within cells. It can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. As an antioxidant, it scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. As a pro-oxidant, it can induce oxidative stress in cancer cells, leading to cell death . The compound’s molecular targets include various enzymes and proteins involved in redox regulation, such as glutathione peroxidase and thioredoxin reductase .
Comparison with Similar Compounds
Bis(4-carboxyphenyl)diselenide is unique among organoselenium compounds due to its specific structure and properties. Similar compounds include diphenyl diselenide and bis(4-amino-3-carboxyphenyl)diselenide . Compared to these compounds, this compound exhibits distinct antioxidant and anticancer activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[(4-carboxyphenyl)diselanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4Se2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGMBHXJYLHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Se][Se]C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327110 | |
| Record name | Bis(4-carboxyphenyl)diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36297-88-8 | |
| Record name | Bis(4-carboxyphenyl)diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051743.png)
